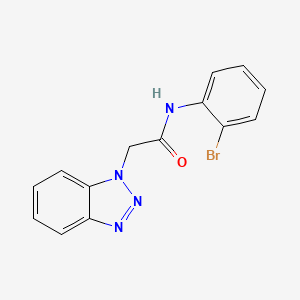

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzotriazole core linked to an acetamide group substituted with a 2-bromophenyl moiety. This compound is hypothesized to exhibit biological activity due to structural similarities with antimicrobial, antiviral, and quorum-sensing inhibitors reported in the literature .

Propriétés

Formule moléculaire |

C14H11BrN4O |

|---|---|

Poids moléculaire |

331.17 g/mol |

Nom IUPAC |

2-(benzotriazol-1-yl)-N-(2-bromophenyl)acetamide |

InChI |

InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20) |

Clé InChI |

URTPBDITLKRYJO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution Method

The most widely documented approach involves a two-step nucleophilic substitution pathway. The first step synthesizes the intermediate 2-chloro-N-(2-bromophenyl)acetamide , followed by its reaction with 1H-1,2,3-benzotriazole under basic conditions.

Step 1: Synthesis of 2-Chloro-N-(2-bromophenyl)acetamide

Chloroacetyl chloride is added dropwise to a solution of 2-bromoaniline in an aqueous medium. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This step requires precise stoichiometry to avoid over-acylation or hydrolysis:

Key conditions:

-

Temperature: 0–5°C during addition to minimize side reactions.

-

Solvent: Aqueous medium with vigorous stirring.

Step 2: Benzotriazole Substitution

The chloro group in the intermediate is displaced by the deprotonated nitrogen of 1H-1,2,3-benzotriazole. Anhydrous potassium carbonate in dimethylformamide (DMF) facilitates this SN2 reaction:

Key conditions:

Coupling Reagent-Assisted Synthesis

An alternative method employs coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to form the amide bond directly between 2-(1H-benzotriazol-1-yl)acetic acid and 2-bromoaniline. This one-pot approach avoids the need for isolating intermediates:

Key conditions:

-

Coupling agent: HBTU or HATU for efficient activation.

-

Base: N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

-

Solvent: Dichloromethane (DCM) or acetonitrile at room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF as the optimal solvent for nucleophilic substitution due to its high polarity and ability to stabilize ionic intermediates. Elevated temperatures (reflux) accelerate the reaction but risk decomposition of benzotriazole. In contrast, coupling methods perform better at room temperature with aprotic solvents like DCM.

Stoichiometry and Catalysis

Excess benzotriazole (1.2–1.5 equivalents) ensures complete substitution of the chloro group, while higher amounts may lead to side products such as dialkylated species. Catalytic amounts of potassium iodide (KI) have been reported to enhance reaction rates in similar systems by participating in a halogen-exchange mechanism.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, reflux, 24h | 78 | 95% |

| Coupling Reagent | HBTU, DIPEA, DCM, rt, 24h | 88 | 98% |

Challenges and Troubleshooting

Common Side Reactions

-

Hydrolysis of Chloroacetamide : Moisture leads to hydrolysis of the intermediate to 2-(1H-benzotriazol-1-yl)acetic acid, reducing yields. Solution: Use anhydrous DMF and molecular sieves.

-

Incomplete Substitution : Residual 2-chloro-N-(2-bromophenyl)acetamide in the final product. Solution: Extend reaction time or increase benzotriazole stoichiometry.

Purification Difficulties

The polar nature of the product necessitates column chromatography (silica gel, eluent: DCM/EtOH 19:1) or recrystallization from ethanol/water mixtures.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show promise as protease inhibitors and antimicrobial agents. Modifications at the benzotriazole or acetamide moiety can tune biological activity, as demonstrated in antifungal studies .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, le 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophényl)acétamide est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique.

Biologie

En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés du benzotriazole sur les systèmes biologiques. Il peut servir de composé principal pour le développement de nouveaux médicaments ou comme outil pour sonder les voies biochimiques.

Médecine

En chimie médicinale, les dérivés de ce composé sont étudiés pour leurs propriétés thérapeutiques potentielles. Les dérivés du benzotriazole se sont avérés prometteurs dans diverses applications pharmacologiques, notamment en tant qu'agents anti-inflammatoires, antimicrobiens et anticancéreux.

Industrie

Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques. Il peut également trouver des applications dans la production de produits chimiques de spécialité et d'agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. La fraction benzotriazole peut interagir avec les enzymes ou les récepteurs, modulant leur activité. Le groupe bromophényle peut améliorer l'affinité de liaison et la spécificité du composé.

Cibles moléculaires et voies

Enzymes : Le composé peut inhiber ou activer les enzymes impliquées dans les principales voies biochimiques.

Récepteurs : Il peut se lier aux récepteurs, modifiant les voies de transduction du signal et les réponses cellulaires.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzotriazole derivatives, including 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide, have shown significant promise in medicinal chemistry. They are often investigated for their potential as:

- Antimicrobial Agents : Studies have demonstrated that benzotriazole derivatives possess antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antibacterial activity .

- Antifungal Activity : Some benzotriazole derivatives exhibit antifungal properties. Research indicates that modifications to the benzotriazole core can lead to compounds with potent activity against fungal pathogens .

- Antiparasitic Properties : There is emerging evidence suggesting that certain benzotriazole derivatives may also exhibit antiparasitic activity. For example, compounds derived from benzotriazole have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, indicating their potential in treating diseases like Chagas disease .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored through various studies. Key findings include:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Significant |

| Related Benzotriazole Derivatives | Bacillus subtilis, Pseudomonas aeruginosa | Moderate to High |

Research conducted on similar compounds has reported varying degrees of inhibition against multiple bacterial strains, with some derivatives demonstrating MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

Case Studies

Several case studies highlight the applications of benzotriazole derivatives in medicinal chemistry:

- Antibacterial Activity Evaluation : A study synthesized a series of benzotriazole derivatives and assessed their antibacterial activity against standard bacterial strains. The results indicated that certain modifications led to enhanced potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antiparasitic Activity Investigation : Research focused on the antiparasitic effects of benzotriazole derivatives revealed that specific compounds inhibited the growth of Trypanosoma cruzi. These findings suggest a potential therapeutic avenue for treating parasitic infections .

- Structural Analysis and Activity Correlation : A structural study provided insights into the crystal structure of related benzotriazole compounds, revealing how specific functional groups influence biological activity. The study emphasized the role of hydrogen bonding and molecular geometry in determining the efficacy of these compounds .

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.

Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in:

- Core heterocycle : Benzotriazole vs. benzimidazole, benzoxazole, or triazole derivatives.

- Substituent position : Ortho vs. para substitution on the phenyl ring.

- Functional groups : Bromine, nitro, chloro, or methoxy substituents.

Table 1: Structural and Activity Comparison

Key Observations:

However, ortho substitution could enhance selectivity by fitting into specific enzyme pockets. In benzoxazole-thio-triazole analogs (e.g., compound 14 in ), the 2-bromophenyl group correlates with strong antimicrobial activity (MIC: 0.19 µg/mL), suggesting ortho-halogenation is advantageous in certain contexts .

Electronic Effects :

- Electron-withdrawing groups (EWGs) like nitro (compound 6p) and chloro (compound 17) enhance biological activity by stabilizing charge-transfer interactions .

- The bromo substituent in the target compound is less electron-withdrawing than nitro but may improve lipophilicity, influencing membrane permeability.

Core Heterocycle :

- Benzotriazole derivatives (e.g., 8a-d) generally show lower antibacterial activity compared to benzimidazole or benzoxazole analogs, possibly due to reduced hydrogen-bonding capacity .

- Benzimidazole -based compounds (e.g., 6p, 17) exhibit strong antiviral and quorum-sensing inhibition, attributed to their planar structure and nitrogen-rich pharmacophore .

Activité Biologique

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is a derivative of benzotriazole known for its diverse biological activities. Benzotriazole and its derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antiparasitic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzotriazole moiety linked to a bromophenyl group through an acetamide functional group.

The biological activity of benzotriazole derivatives often involves multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives act as inhibitors of various enzymes. For example, some compounds have been shown to inhibit protein kinases, which are crucial in cell signaling pathways.

- Antimicrobial Activity : The presence of bulky hydrophobic groups in the structure enhances the antimicrobial properties against various bacterial strains.

- Antiparasitic Effects : Certain derivatives have demonstrated significant activity against protozoan parasites by disrupting cellular processes.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit potent antimicrobial activity. For instance:

- A study highlighted that compounds derived from benzotriazole showed effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis .

- The compound 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile demonstrated significant antibacterial effects due to its structural features .

Antiparasitic Activity

In vitro studies have shown that certain benzotriazole derivatives possess antiparasitic properties:

- A specific derivative was tested against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on parasite growth . At concentrations of 25 μg/mL and 50 μg/mL, the compound reduced parasite numbers by approximately 50% and 64%, respectively.

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various benzotriazole derivatives. The results indicated that compounds with larger hydrophobic groups were more effective against a range of pathogens. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | B. subtilis | 25 |

| Compound C | Pseudomonas fluorescens | 18 |

Study on Antiparasitic Effects

Another significant study focused on the antiparasitic activity of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The findings revealed:

| Concentration (μg/mL) | Epimastigote Reduction (%) | Trypomastigote Reduction (%) |

|---|---|---|

| 25 | 50 | - |

| 50 | 64 | 95 |

These results underscore the potential of benzotriazole derivatives in treating parasitic infections.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling between a bromophenylacetic acid derivative and a benzotriazole-containing amine. For example, details a similar synthesis using 4-bromophenylacetic acid, 3,4-difluoroaniline, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Post-synthesis, purification involves extraction with dichloromethane, washing with saturated NaHCO₃ and brine, and slow evaporation for crystallization. Purity (>95%) is verified via HPLC or LC-MS, with recrystallization in methylene chloride to eliminate unreacted starting materials .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the benzotriazole and bromophenyl moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10–11 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in and , which analyze dihedral angles (e.g., 66.4° between aromatic planes) and hydrogen-bonding networks (N–H⋯O interactions) .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer: outlines a pharmacological evaluation framework for related acetamide derivatives. For biological assays:

- Target Selection : Prioritize enzymes/receptors structurally related to benzotriazole analogs (e.g., kinases, GPCRs).

- Dose-Response Studies : Use 3–5 log-scale concentrations (e.g., 1 nM–100 µM) in triplicate.

- Validation : Include positive controls (e.g., known inhibitors) and measure IC₅₀/EC₅₀ values via nonlinear regression analysis .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity for derivatives of this compound?

Methodological Answer: highlights ICReDD’s approach using quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways. For regioselectivity:

- Reaction Path Search : Use software like GRRM or Gaussian to model intermediates and transition states.

- Solvent Effects : Simulate polarity/concentration impacts via COSMO-RS.

- Experimental Validation : Narrow conditions using high-throughput screening (e.g., 96-well plates with varied catalysts/solvents) .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

Methodological Answer: ’s X-ray data reveal key structural features:

- Packing Stability : Infinite chains along [100] via N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯F interactions.

- Torsional Strain : Dihedral angles (e.g., 40.0° between acetamide and bromophenyl groups) influence conformational flexibility.

- Thermal Stability : Melting point (423–425 K) correlates with strong intermolecular forces, validated via DSC .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase vs. protease screens) to identify off-target effects.

- Structural Analog Comparison : Compare with ’s α,β-unsaturated ketone derivatives to isolate substituent effects (e.g., bromine’s steric vs. electronic contributions).

- Dose-Dependent Toxicity : Use zebrafish or HEK293 cell models to differentiate therapeutic efficacy from cytotoxicity .

Q. What methodologies enable scalable synthesis without compromising yield or purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions (e.g., ’s 11-step synthesis with 2–5% yield).

- Catalyst Screening : Test Pd/Cu or enzyme-mediated couplings for C–N bond formation.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.